N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride
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Overview
Description
“N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride” is a complex organic compound. It contains a benzothiazole core, which is a heterocyclic compound that is part of many pharmaceuticals and dyes . The methoxy group attached to the benzothiazole ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.
Scientific Research Applications
Synthesis and Derivatives
Research has explored the synthesis of various compounds related to N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride. For instance, Patel et al. (2010) described the synthesis of compounds related to this chemical, emphasizing the process of creating fluoroquinolone-based 4-thiazolidinones. These compounds were established through elemental analysis and were screened for antibacterial and antifungal activities (Patel & Patel, 2010).
Antimicrobial Activities
Another study by Patel et al. (2011) focused on synthesizing new pyridine derivatives, including those related to the chemical . The in vitro antimicrobial activity was assessed, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Potential in Alzheimer's Disease Treatment
The compound has also been investigated in the context of Alzheimer's disease. A study by Lee et al. (2018) reported the development of compounds, including N-hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, which showed inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound demonstrated potential in reducing the level of phosphorylated tau proteins and tau protein aggregation, suggesting its relevance in Alzheimer's disease treatment (Lee et al., 2018).
Vasorelaxant Properties
Research by Hassan et al. (2014) explored benzofuran-morpholinomethyl-pyrazoline hybrids, which bear resemblance to the chemical . These compounds showed significant vasodilatation properties in isolated thoracic aortic rings of rats. This study highlights the potential of these compounds as vasorelaxant agents (Hassan, Rahman, Saleh, & Jaleel, 2014).
Polymer Applications
In the field of polymer science, Veld, Dijkstra, & Feijen (1992) synthesized morpholine-2,5-dione derivatives with functional groups related to the chemical . These were used to create polyesteramides with pendant functional groups, expanding the applications of such compounds in material science (Veld, Dijkstra, & Feijen, 1992).
Mechanism of Action
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2.ClH/c1-29-16-7-8-18-20(15-16)32-23(25-18)27(10-4-9-26-11-13-30-14-12-26)22(28)21-24-17-5-2-3-6-19(17)31-21;/h2-3,5-8,15H,4,9-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLDOXCVGLVPKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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